6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 92952-46-0
VCID: VC2455387
InChI: InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
SMILES: C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione

CAS No.: 92952-46-0

Cat. No.: VC2455387

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione - 92952-46-0

Specification

CAS No. 92952-46-0
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
Standard InChI InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Standard InChI Key ADQOEXMBQYZXQN-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O
Canonical SMILES C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O

Introduction

ParameterValue
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
SMILES NotationC1CCC2=C(C1)C=CC3=C2NC(=O)C3=O
InChI KeyADQOEXMBQYZXQN-UHFFFAOYSA-N

Physical Properties

The physical properties of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione determine its behavior in various environments and its potential applications. Based on computational analysis and experimental data, the compound exhibits the following physical characteristics:

Physical PropertyValue
Physical StateSolid at room temperature
LogP1.838
Polar Surface Area46.17 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The moderate lipophilicity (LogP = 1.838) suggests a balanced distribution between aqueous and lipid phases, which is advantageous for potential drug development as it facilitates both absorption and distribution within biological systems.

Chemical Synthesis and Preparation Methods

The synthesis of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione requires careful consideration of reaction conditions and appropriate precursor selection. Several synthetic routes have been developed, each with specific advantages and limitations.

Cyclization Approach

One of the predominant methods for synthesizing this compound involves the cyclization of appropriate precursors under controlled conditions. The cyclization process typically requires acidic or basic catalysts to facilitate the formation of the indole ring system.

A common synthetic pathway involves:

  • Preparation of a suitably substituted tetrahydronaphthalene derivative

  • Introduction of appropriate functional groups to enable indole ring formation

  • Cyclization under acidic or basic conditions to form the indole nucleus

  • Oxidation of specific positions to introduce the 2,3-dione functionality

The cyclization step is often the most critical and may employ catalysts such as p-toluenesulfonic acid in toluene to facilitate ring formation.

Alternative Synthetic Routes

Alternative approaches to synthesizing 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione may include:

  • Fischer indole synthesis modifications using appropriate hydrazine derivatives

  • Intramolecular cyclization of arylhydrazones derived from tetrahydronaphthalene precursors

  • Reductive cyclization methods starting from nitroaryl compounds

Each of these methods presents different challenges in terms of yield, purity, and scalability, requiring optimization based on the specific requirements of the synthesis.

Chemical Reactivity and Transformation

The reactivity of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is determined by its functional groups and structural arrangement. Understanding these reactivity patterns is essential for developing derivatization strategies and exploring potential applications.

Reaction Types

This compound can undergo various chemical transformations, primarily due to the reactivity of the indole nucleus and the dione functionality:

Oxidation Reactions

Oxidation reactions can modify existing functional groups or introduce new ones, enhancing the compound's chemical diversity. Typical oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction of the carbonyl groups or the pyrrole ring can lead to more saturated derivatives with altered properties. Catalytic hydrogenation using palladium on carbon (Pd/C) represents a common approach for these transformations.

Substitution Reactions

Functional GroupReactivityCommon Reactions
Indole NHModerateAlkylation, acylation
C2 CarbonylHighNucleophilic addition, reduction
C3 CarbonylHighNucleophilic addition, reduction
TetrahydrobenzeneLowOxidation, substitution

This reactivity profile allows for selective modification of the compound, enabling the synthesis of a range of derivatives with potentially enhanced biological activities.

Therapeutic AreaPotential MechanismRelated Indole Applications
OncologyEnzyme inhibition, anti-proliferative activityIndole alkaloids as anticancer agents
NeurologyReceptor modulationSerotonin receptor interactions
Anti-inflammatoryCytokine modulationCOX inhibition pathways
AntimicrobialCell wall disruptionAntibacterial indole derivatives

The rational design of derivatives based on this scaffold could potentially enhance activity in specific therapeutic areas through targeted structural modifications.

Drug Development Considerations

The development of drug candidates based on this scaffold would need to address several key factors:

  • Optimization of pharmacokinetic properties

  • Enhancement of target selectivity

  • Reduction of potential side effects

  • Improvement of bioavailability

The moderate lipophilicity of the compound (LogP = 1.838) provides a good starting point for drug development, as it suggests reasonable membrane permeability while maintaining sufficient water solubility for effective distribution.

Structure-Activity Relationships

Understanding the relationship between the structural features of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione and its biological activities is crucial for rational drug design and optimization of derivatives.

Key Structural Elements

The molecule contains several key structural elements that contribute to its activity profile:

  • The indole nucleus, which serves as a privileged structure in medicinal chemistry

  • The 2,3-dione functionality, which provides hydrogen bond acceptors

  • The tetrahydrobenzene ring, which introduces conformational flexibility

  • The NH group, which acts as a hydrogen bond donor

Modifications to these structural elements can significantly alter the compound's physical properties, receptor interactions, and biological activities.

Comparison with Related Compounds

A structural comparison with related compounds provides insights into the unique features of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione:

CompoundKey DifferencesImpact on Properties
Indole-2,3-dione (Isatin)Lacks tetrahydrobenzene ringMore planar, different binding profile
6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oximeContains nitro and oxime groupsDifferent electronic properties, increased hydrogen bonding
1H-benz[g]indole-2,3-dioneFully aromatic benzene ringIncreased planarity, different lipophilicity

These structural variations can significantly influence the biological activity profiles of the compounds, highlighting the importance of specific structural features for particular applications .

Analytical Characterization

Comprehensive characterization of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR analysis would typically reveal:

  • A broad singlet for the NH proton (typically δ 10-11 ppm)

  • Aromatic protons from the indole portion (δ 7-8 ppm)

  • Aliphatic protons from the tetrahydrobenzene ring (δ 1.5-3 ppm)

Carbon (¹³C) NMR would show characteristic signals for:

  • Carbonyl carbons (δ 180-190 ppm)

  • Aromatic carbons (δ 120-140 ppm)

  • Aliphatic carbons (δ 20-40 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would display characteristic bands for:

  • NH stretching (3200-3400 cm⁻¹)

  • Carbonyl stretching (1700-1750 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • Aliphatic C-H stretching (2800-3000 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 201.22 g/mol, with fragmentation patterns characteristic of indole derivatives and the tetrahydrobenzene ring system.

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reactions involving this substrate.

Typical HPLC conditions might include:

  • C18 reversed-phase column

  • Mobile phase of methanol/water or acetonitrile/water mixtures

  • UV detection at 254-280 nm, where indole derivatives typically show strong absorption

Industrial and Research Applications

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione has potential applications in both industrial processes and scientific research.

Chemical Research Applications

In chemical research, this compound serves several important functions:

  • As a building block for synthesizing more complex heterocyclic compounds

  • As a model compound for studying reaction mechanisms and selectivity

  • As a precursor for developing novel materials with specific properties

  • As a reference compound for spectroscopic and analytical method development

Pharmaceutical Research

The pharmaceutical potential of this compound and its derivatives stems from the unique biological activities of indole derivatives:

  • As lead compounds for drug discovery programs

  • For structure-activity relationship studies

  • As pharmacophore templates for computer-aided drug design

  • As tools for investigating specific biochemical pathways

Production Methods

Large-scale production of this compound could potentially employ:

  • Continuous flow reactors for improved efficiency and safety

  • Optimized cyclization conditions to maximize yield and purity

  • Advanced purification techniques such as HPLC for obtaining high-purity material

  • Green chemistry approaches to minimize environmental impact

Future Research Directions

The study of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione opens several avenues for future research and development.

Derivatization Strategies

Further exploration of this scaffold could focus on:

  • Selective functionalization of specific positions to tune biological activity

  • Introduction of various substituents to optimize pharmacokinetic properties

  • Development of hybrid molecules combining this scaffold with other bioactive moieties

  • Creation of prodrug forms to enhance delivery and bioavailability

Mechanistic Studies

Understanding the fundamental chemistry of this compound would benefit from:

  • Detailed reaction mechanism studies for key transformations

  • Investigation of stereoelectronic effects on reactivity

  • Computational studies to predict reactivity patterns

  • Development of novel synthetic methodologies specific to this scaffold

Biological Evaluation

Comprehensive biological assessment would involve:

  • Systematic screening against various biological targets

  • Detailed pharmacokinetic and metabolic profiling

  • Structure-activity relationship studies with focused derivative libraries

  • Identification of specific biological pathways modulated by this compound

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